molecular formula C27H23FN2O5 B4330081 METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE

METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE

Cat. No.: B4330081
M. Wt: 474.5 g/mol
InChI Key: TXWGCEGZDWOMSV-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyran ring, introduction of the cyano group, and attachment of the fluorobenzyl and methoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling ).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-cyano-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and fluorobenzyl-containing molecules. Examples include:

    Pyran-3-carboxylates: Compounds with similar pyran ring structures.

    Fluorobenzyl Derivatives: Molecules containing the fluorobenzyl group.

Uniqueness

The uniqueness of METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-cyano-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-6-pyrrol-1-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-17-24(27(31)33-3)25(20(15-29)26(35-17)30-12-6-7-13-30)18-10-11-22(23(14-18)32-2)34-16-19-8-4-5-9-21(19)28/h4-14,25H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGCEGZDWOMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N2C=CC=C2)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 2
METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 3
METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-CYANO-4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-6-(1H-PYRROL-1-YL)-4H-PYRAN-3-CARBOXYLATE

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